molecular formula C9H16O2 B13810190 Cyclopentanecarboxylic acid, 2,2,3-trimethyl-, (1S,3S)-(9CI)

Cyclopentanecarboxylic acid, 2,2,3-trimethyl-, (1S,3S)-(9CI)

Cat. No.: B13810190
M. Wt: 156.22 g/mol
InChI Key: LYJVKLGSDVKQPY-NKWVEPMBSA-N
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Description

Cyclopentanecarboxylic acid, 2,2,3-trimethyl-, (1S,3S)-(9CI) is an organic compound with a cyclopentane ring structure substituted with three methyl groups and a carboxylic acid group. This compound is a derivative of cyclopentane, which is a five-membered alicyclic hydrocarbon. The presence of the carboxylic acid group makes it an important compound in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanecarboxylic acid, 2,2,3-trimethyl-, (1S,3S)-(9CI) can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases and oxidizing agents.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic processes to ensure high yield and purity. The use of metal catalysts and controlled reaction environments can optimize the production process. Industrial methods may also include purification steps such as distillation and recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxylic acid, 2,2,3-trimethyl-, (1S,3S)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters and anhydrides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methyl groups on the cyclopentane ring can undergo substitution reactions with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the cyclopentane ring.

Scientific Research Applications

Cyclopentanecarboxylic acid, 2,2,3-trimethyl-, (1S,3S)-(9CI) has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentanecarboxylic acid, 2,2,3-trimethyl-, (1S,3S)-(9CI) involves its interaction with molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane, 1,2,3-trimethyl-: A similar compound with three methyl groups on the cyclopentane ring but lacking the carboxylic acid group.

    Cyclopentanecarboxylic acid: A compound with a carboxylic acid group on the cyclopentane ring but without the additional methyl groups.

Uniqueness

Cyclopentanecarboxylic acid, 2,2,3-trimethyl-, (1S,3S)-(9CI) is unique due to the specific arrangement of its methyl groups and the presence of the carboxylic acid group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(1S,3S)-2,2,3-trimethylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H16O2/c1-6-4-5-7(8(10)11)9(6,2)3/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7+/m0/s1

InChI Key

LYJVKLGSDVKQPY-NKWVEPMBSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](C1(C)C)C(=O)O

Canonical SMILES

CC1CCC(C1(C)C)C(=O)O

Origin of Product

United States

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